N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c18-17(19)24-14-7-5-12(6-8-14)9-20-16(22)11-23-15-4-2-1-3-13(15)10-21/h1-8,10,17H,9,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRVETVMHYWFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)NCC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate.
Coupling with formylphenoxy acetamide: The intermediate is then coupled with 2-formylphenoxy acetamide using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as N-hydroxysuccinimide (NHS) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds similar to N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide exhibit promising anticancer activities. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a related compound was found to target specific pathways involved in tumor growth, suggesting that this compound may have similar effects .
1.2 Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
1.3 Neuroprotective Applications
The neuroprotective potential of this compound is another area of research interest. Studies suggest that it may help in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Agricultural Science
2.1 Herbicide Development
The unique properties of this compound make it a candidate for herbicide formulation. Its ability to inhibit specific enzymatic pathways in plants can lead to effective weed management strategies. Research has demonstrated that similar compounds can selectively target weeds without harming crops, enhancing agricultural productivity .
2.2 Plant Growth Regulators
This compound may also serve as a plant growth regulator, promoting desirable traits such as enhanced growth rates or improved resistance to environmental stressors. By modulating hormonal pathways in plants, it could potentially lead to more resilient crop varieties .
Material Science
3.1 Polymer Development
In material science, this compound can be utilized in the synthesis of advanced polymers with tailored properties. Its chemical structure allows for modification and incorporation into polymer matrices, leading to materials with enhanced thermal stability and mechanical strength .
3.2 Coatings and Adhesives
The compound's chemical characteristics make it suitable for developing high-performance coatings and adhesives. These materials can exhibit improved adhesion properties, chemical resistance, and durability, making them ideal for industrial applications .
Case Studies
| Application Area | Case Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Study on Anticancer Effects | Inhibition of cancer cell proliferation observed. |
| Agricultural Science | Herbicide Efficacy Study | Effective against specific weed species without crop damage. |
| Material Science | Polymer Synthesis Research | Enhanced thermal stability and mechanical properties noted. |
Mechanism of Action
The mechanism of action of N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action can include signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The following compounds share structural similarities with the target molecule, enabling comparative analysis:
(a) N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide ()
- Key Features: Ethoxy group at the para position of the phenyl ring (vs. difluoromethoxy in the target). Methoxy and formyl groups on the phenoxy moiety (vs. unsubstituted formyl in the target).
- Methoxy substitution on the phenoxy ring may sterically hinder interactions compared to the target’s unsubstituted formyl group .
(b) 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide ()
- Key Features: Nitro group on the phenyl ring (electron-withdrawing) vs. difluoromethoxy (electron-withdrawing but less polar). Methoxy and formyl groups on the phenoxy moiety.
- Implications :
(c) N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide ()
- Key Features: Chloro and methyl substituents on the phenyl ring (steric and electronic effects). Ethoxy and formyl groups on the phenoxy moiety.
Biological Activity
N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, a compound with a unique chemical structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings regarding its efficacy in various applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H15F2NO4
- Molecular Weight : 331.30 g/mol
This compound features a difluoromethoxy group attached to a phenyl ring, which is further linked to a formylphenoxy group through an acetamide bond. The presence of these functional groups contributes to its distinctive chemical properties, influencing its biological interactions.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The compound can bind to specific enzymes or receptors, modulating their activity. For instance, the formyl group may form covalent bonds with nucleophilic residues in proteins, affecting enzymatic functions.
- Lipophilicity : The difluoromethoxy group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and intracellular targets.
In Vitro Studies
Research indicates that this compound exhibits promising anti-inflammatory and anticancer properties. A summary of key findings from various studies is presented in Table 1.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 15.0 | Induces apoptosis via caspase activation |
| Study 2 | Hek293 (Human Embryonic Kidney) | 20.5 | Inhibition of proliferation |
| Study 3 | COX-2 Inhibition | - | Modulates inflammatory pathways |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the molecular structure can significantly impact biological activity. For example, substituents on the phenyl ring influence enzyme inhibition potency. Compounds with electron-withdrawing groups generally exhibit enhanced activity against cyclooxygenase (COX) enzymes compared to their electron-donating counterparts.
Case Studies
- Anti-Cancer Activity : A study conducted on the MCF-7 breast cancer cell line demonstrated that this compound induces apoptosis through caspase activation pathways. The IC50 value was determined to be 15 µM, indicating significant cytotoxicity.
- Anti-inflammatory Effects : Research evaluating COX-2 inhibition showed that this compound effectively reduces inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
- Comparative Analysis : When compared to similar compounds such as N-(2-amino-4-(difluoromethoxy)phenyl)acetamide, the unique arrangement of functional groups in this compound results in superior biological activity due to enhanced protein interactions.
Q & A
Q. What are the standard synthetic routes for N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide?
The synthesis typically involves multi-step reactions. A foundational approach includes:
- Step 1: Preparation of the 2-(2-formylphenoxy)acetamide intermediate via nucleophilic substitution. For example, reacting 2-chloroacetamide with salicylaldehyde in acetonitrile using K₂CO₃ as a base (24-hour stirring at room temperature), followed by solvent evaporation and filtration .
- Step 2: Introducing the difluoromethoxybenzyl group. This may involve alkylation or coupling reactions, such as using Fe(III)-catalyzed N-amidomethylation (as seen in analogous sulfonamide syntheses) .
- Purification: Column chromatography or recrystallization (e.g., ethanol for slow evaporation to obtain crystals) . Key characterization tools include ¹H/¹³C NMR, FTIR (to confirm amide and formyl groups), and X-ray crystallography for structural validation .
Q. How can researchers confirm the structural integrity of this compound?
- Spectroscopic Analysis:
- NMR: Identify peaks for the difluoromethoxy group (δ ~6.5–7.5 ppm for aromatic protons, δ ~55 ppm for CF₂ in ¹³C NMR) and the formyl group (δ ~9.8–10.0 ppm in ¹H NMR) .
- FTIR: Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (formyl C=O) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?
- Hypothesis: Impurities or byproducts from incomplete reactions (e.g., unreacted intermediates) or tautomerism in the formyl group.
- Methodology:
- 2D NMR (COSY, HSQC): Assigns proton-carbon correlations to distinguish overlapping signals .
- High-Resolution Mass Spectrometry (HRMS): Verifies molecular ion consistency with the expected formula .
- Variable Temperature NMR: Assesses dynamic processes (e.g., hindered rotation in the difluoromethoxy group) .
Q. What strategies optimize the yield of the difluoromethoxybenzyl moiety during synthesis?
- Challenge: The electron-withdrawing difluoromethoxy group may reduce nucleophilicity, leading to low coupling efficiency.
- Solutions:
- Catalysis: Use Fe(III) or Pd-based catalysts to enhance cross-coupling reactions (e.g., as demonstrated in sulfonamide syntheses) .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Microwave-Assisted Synthesis: Reduces reaction time and improves regioselectivity in analogous acetamide derivatives .
Q. What computational tools predict the metabolic stability of this compound?
- Approach:
- In Silico Metabolism Prediction: Tools like MetaSite or GLORY identify potential oxidation sites (e.g., formyl or difluoromethoxy groups) .
- Molecular Dynamics (MD) Simulations: Assess interactions with cytochrome P450 enzymes to predict degradation pathways .
Q. How do crystal packing interactions influence the compound’s stability and solubility?
- Key Findings:
- Hydrogen Bonding: Intermolecular N–H···O and C–H···O bonds (observed in similar acetamides) stabilize the crystal lattice but may reduce aqueous solubility .
- Modification Strategies: Introduce hydrophilic substituents (e.g., hydroxyl groups) or co-crystallize with cyclodextrins to enhance dissolution .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
